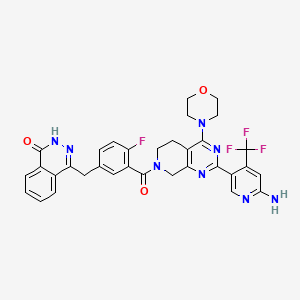

ATX inhibitor 5

Übersicht

Beschreibung

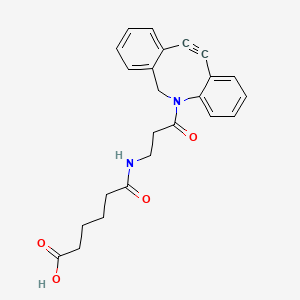

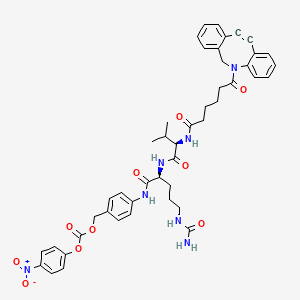

ATX Inhibitor 5 is a compound designed to inhibit the activity of autotaxin, an enzyme responsible for the hydrolysis of extracellular lysophosphatidylcholine into lysophosphatidic acid. This enzyme plays a crucial role in various physiological and pathological processes, including cell proliferation, migration, and cytokine production. By inhibiting autotaxin, this compound has potential therapeutic applications in treating diseases such as cancer, fibrosis, and cardiovascular disorders .

Vorbereitungsmethoden

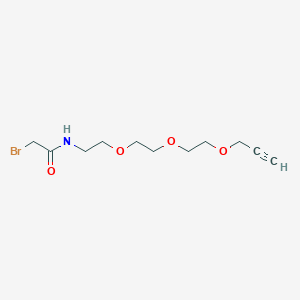

Synthetic Routes and Reaction Conditions: The synthesis of ATX Inhibitor 5 involves a series of chemical reactions, typically starting with the preparation of a core scaffold, followed by functional group modifications to enhance its inhibitory activity. The synthetic route may include steps such as:

- Formation of the core structure through cyclization reactions.

- Introduction of functional groups via substitution reactions.

- Optimization of the compound’s properties through various chemical modifications.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and purity. This process may include:

- Optimization of reaction conditions to maximize yield and minimize impurities.

- Implementation of purification techniques such as crystallization or chromatography.

- Quality control measures to ensure the final product meets regulatory standards .

Analyse Chemischer Reaktionen

Arten von Reaktionen: ATX-Inhibitor 5 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Umwandlung spezifischer funktioneller Gruppen, um die Stabilität und Aktivität der Verbindung zu verbessern.

Reduktion: Reduktion bestimmter Gruppen, um die gewünschte chemische Struktur zu erreichen.

Substitution: Einführung verschiedener Substituenten, um die Bindungsaffinität und Selektivität der Verbindung zu verbessern.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Wie Wasserstoffperoxid oder Kaliumpermanganat.

Reduktionsmittel: Wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substituenten: Verschiedene Halogenide oder Alkylgruppen, die unter kontrollierten Bedingungen eingeführt werden.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Derivate von ATX-Inhibitor 5 mit verbesserter inhibitorischer Aktivität und verbesserten pharmakokinetischen Eigenschaften .

Wissenschaftliche Forschungsanwendungen

ATX-Inhibitor 5 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Werkzeug zur Untersuchung der enzymatischen Aktivität von Autotaxin und seiner Rolle in verschiedenen biochemischen Stoffwechselwegen.

Biologie: Untersucht auf seine Auswirkungen auf die Zellsignalisierung, Proliferation und Migration.

Medizin: Erforscht als potenzielles Therapeutikum zur Behandlung von Krankheiten wie Krebs, Fibrose und Herz-Kreislauf-Erkrankungen.

Industrie: Wird bei der Entwicklung neuer Medikamente und therapeutischer Strategien eingesetzt, die auf Autotaxin abzielen

5. Wirkmechanismus

ATX-Inhibitor 5 übt seine Wirkung aus, indem er an die aktive Stelle von Autotaxin bindet und so die Hydrolyse von Lysophosphatidylcholin zu Lysophosphatidsäure verhindert. Diese Hemmung stört die nachgeschalteten Signalwege, die durch Lysophosphatidsäure vermittelt werden, was zu einer verringerten Zellproliferation, Migration und Zytokinproduktion führt. Zu den beteiligten molekularen Zielstrukturen und -wegen gehören die G-Protein-gekoppelten Rezeptoren für Lysophosphatidsäure und die zugehörigen Signalkaskaden .

Ähnliche Verbindungen:

GLPG1690: Ein weiterer Autotaxin-Inhibitor mit einem ähnlichen Wirkmechanismus, aber einer anderen chemischen Struktur.

BBT-877: Ein potenter Autotaxin-Inhibitor, der sich derzeit in klinischen Studien befindet.

BLD-0409: Ein Autotaxin-Inhibitor mit einzigartigen Strukturmerkmalen und therapeutischem Potenzial.

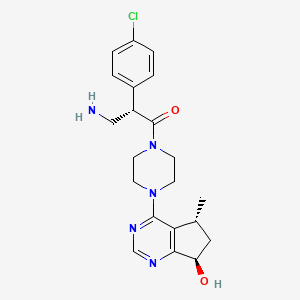

Einzigartigkeit von ATX-Inhibitor 5: ATX-Inhibitor 5 zeichnet sich durch seine spezifische Bindungsaffinität und Selektivität für Autotaxin sowie durch seine günstigen pharmakokinetischen Eigenschaften aus. Im Vergleich zu anderen ähnlichen Verbindungen kann ATX-Inhibitor 5 eine verbesserte Wirksamkeit und reduzierte Nebenwirkungen bieten, was ihn zu einem vielversprechenden Kandidaten für die Weiterentwicklung macht .

Wirkmechanismus

ATX Inhibitor 5 exerts its effects by binding to the active site of autotaxin, thereby preventing the hydrolysis of lysophosphatidylcholine into lysophosphatidic acid. This inhibition disrupts the downstream signaling pathways mediated by lysophosphatidic acid, leading to reduced cell proliferation, migration, and cytokine production. The molecular targets and pathways involved include the G protein-coupled receptors for lysophosphatidic acid and the associated signaling cascades .

Vergleich Mit ähnlichen Verbindungen

GLPG1690: Another autotaxin inhibitor with a similar mechanism of action but different chemical structure.

BBT-877: A potent autotaxin inhibitor currently in clinical trials.

BLD-0409: An autotaxin inhibitor with unique structural features and therapeutic potential.

Uniqueness of ATX Inhibitor 5: this compound stands out due to its specific binding affinity and selectivity for autotaxin, as well as its favorable pharmacokinetic properties. Compared to other similar compounds, this compound may offer improved efficacy and reduced side effects, making it a promising candidate for further development .

Eigenschaften

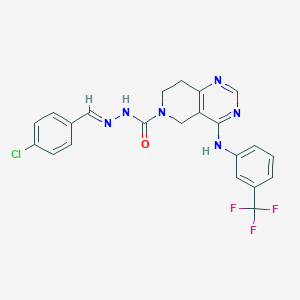

IUPAC Name |

N-[(E)-(4-chlorophenyl)methylideneamino]-4-[3-(trifluoromethyl)anilino]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClF3N6O/c23-16-6-4-14(5-7-16)11-29-31-21(33)32-9-8-19-18(12-32)20(28-13-27-19)30-17-3-1-2-15(10-17)22(24,25)26/h1-7,10-11,13H,8-9,12H2,(H,31,33)(H,27,28,30)/b29-11+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHRNHTUEITYZIH-VPUKRXIYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1N=CN=C2NC3=CC=CC(=C3)C(F)(F)F)C(=O)NN=CC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CC2=C1N=CN=C2NC3=CC=CC(=C3)C(F)(F)F)C(=O)N/N=C/C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClF3N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

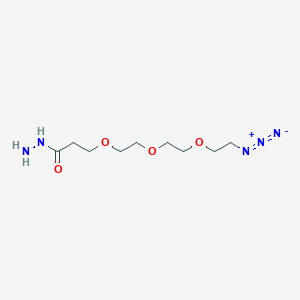

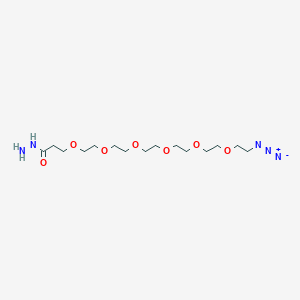

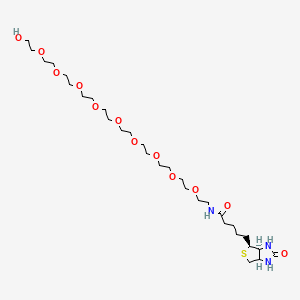

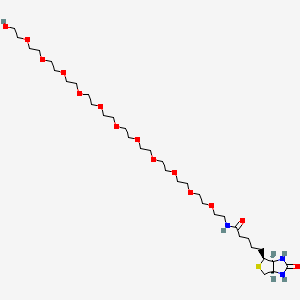

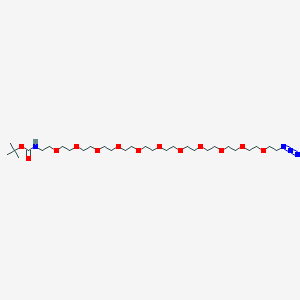

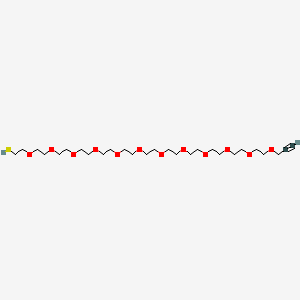

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.